2-Phenylcyclohexanone
Overview
Description
2-Phenylcyclohexanone is a compound that is part of a broader class of organic molecules known as arylcyclohexylamines. These compounds have been studied for their potential effects on the central nervous system and have been synthesized through various methods for evaluation as depressants . The structure of 2-Phenylcyclohexanone derivatives has been a subject of interest due to their stereochemistry and reactivity in different chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 2-Phenylcyclohexanone has been explored in several studies. For instance, 1-(1-Phenylcyclohexyl)piperidine, a related compound, was synthesized from 1-piperidinocyclohexanecarbonitrile using phenylmagnesium bromide . Other derivatives, such as 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, have been synthesized and characterized using various spectroscopic techniques . The synthesis process often involves multiple steps, including reactions like bromination, dehydrobromination, and alkylation, which can lead to different stereoisomers .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclohexanone derivatives has been confirmed through spectroscopic methods such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies using density functional theory (DFT) have also been employed to investigate the molecular structure, providing insights into the conformation and vibrational spectra of these compounds . The stereochemistry of some derivatives has been elucidated, revealing the influence of substituents on the cyclohexane ring conformation .
Chemical Reactions Analysis
2-Phenylcyclohexanone and its derivatives undergo various chemical reactions, which have been re-examined to understand their stereochemical outcomes and reaction mechanisms . For example, bromination of 2-Phenylcyclohexanone typically yields cis- and trans-bromoketones, which can be interconverted under acidic conditions . The reactivity of these compounds in different conditions can lead to a range of products, including enones and diols, which do not interconvert under the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylcyclohexanone derivatives have been analyzed through experimental and theoretical approaches. Spectroscopic analysis, including UV-Visible and mass spectral analysis, provides information on the electronic properties and composition of these molecules . Quantum chemical calculations have been used to determine properties such as electric dipole moment, atomic charges, polarizability, and hyperpolarizability . Additionally, thermodynamic properties have been calculated at different temperatures to understand the stability and reactivity of these compounds .
Scientific Research Applications
1. Production of 6-oxo-6-phenyl-hexanoic acid
- Summary of Application: 2-Phenylcyclohexanone can be used to produce 6-oxo-6-phenyl-hexanoic acid . This is a chemical reaction that involves the conversion of one organic compound to another.
- Results or Outcomes: The outcome of this application is the production of 6-oxo-6-phenyl-hexanoic acid from 2-Phenylcyclohexanone . The yield and efficiency of the reaction would depend on the specific experimental conditions used.
2. Dehydrogenative Synthesis of N-functionalized 2-aminophenols
- Summary of Application: 2-Phenylcyclohexanone can be used in the dehydrogenative synthesis of N-functionalized 2-aminophenols . These compounds are versatile reagents that have been widely used for organic syntheses, such as starting materials to natural alkaloids, bioactive small molecules, agrochemicals, materials, and catalyst ligands .
- Methods of Application: The developed reaction system enables incorporating amino and hydroxyl groups into aromatic rings in a one-shot fashion, which simplifies polyfunctionalized 2-aminophenol synthesis by circumventing issues associated with traditional arene modifications . The essential role of in situ generated water is disclosed, which protects aliphatic amine moieties from overoxidation via hydrogen bond–enabled interaction .
- Results or Outcomes: The wide substrate scope and excellent functional group tolerance are exemplified by late-stage modification of complex natural products and pharmaceuticals that are unattainable by existing methods . This dehydrogenative protocol benefits from using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as oxidant that offers interesting chemo- and regio-selective oxidation processes .
Safety And Hazards
properties
IUPAC Name |
2-phenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314883 | |
Record name | 2-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Phenylcyclohexanone | |
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URL | https://haz-map.com/Agents/19676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Phenylcyclohexanone | |
CAS RN |
1444-65-1 | |
Record name | 2-Phenylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1444-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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